5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride
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Overview
Description
5-oxa-8-azaspiro[35]nonane-9-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is a spiro compound, which means it contains a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. The exact mechanism may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
- 2-oxa-6-azaspiro[3.5]nonane
Uniqueness
5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-8(2-1-3-8)12-5-4-9-6;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEZFUULONDBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NCCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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